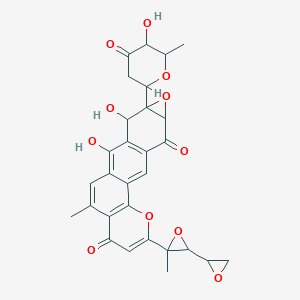

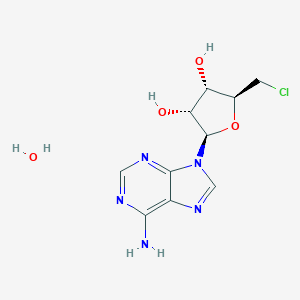

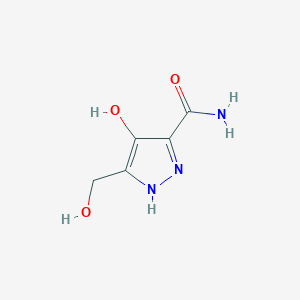

![molecular formula C19H14Br2N2O3S B162973 N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide CAS No. 300670-16-0](/img/structure/B162973.png)

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Übersicht

Beschreibung

Die Verbindung „C2-8“ ist ein Inhibitor der Polyglutamin-Aggregation, der in verschiedenen Modellen ein erhebliches Potenzial zur Reduzierung der Neurodegeneration gezeigt hat . Diese Verbindung ist besonders relevant im Kontext neurodegenerativer Erkrankungen wie der Huntington-Krankheit, bei der die Polyglutamin-Aggregation eine entscheidende Rolle spielt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C2-8 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind in der öffentlich zugänglichen Literatur nicht leicht verfügbar. Allgemeine Synthesemethoden für ähnliche Verbindungen umfassen häufig die Verwendung der Festphasenextraktion und der Flüssigchromatographie-Tandem-Massenspektrometrie zur Reinigung .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Verbindungen wie C2-8 umfassen in der Regel die großtechnische Synthese unter Verwendung automatisierter Systeme, um Konsistenz und Reinheit zu gewährleisten. Diese Methoden können die Verwendung der Hochleistungsflüssigkeitschromatographie zur Reinigung und Qualitätskontrolle umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like C2-8 typically involve large-scale synthesis using automated systems to ensure consistency and purity. These methods may include the use of high-performance liquid chromatography for purification and quality control.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C2-8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von C2-8 verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Nukleophile: Halogene, Hydroxidionen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole ergeben können.

Wissenschaftliche Forschungsanwendungen

C2-8 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen eingesetzt.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung der Polyglutamin-Aggregation, die bei neurodegenerativen Erkrankungen relevant ist.

Medizin: Potenzielles Therapeutikum für Erkrankungen wie die Huntington-Krankheit aufgrund seiner Fähigkeit, die Neurodegeneration zu reduzieren.

Industrie: Verwendung bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten

Wirkmechanismus

Der Wirkmechanismus von C2-8 beinhaltet die Hemmung der Polyglutamin-Aggregation. Diese Verbindung interagiert mit spezifischen molekularen Zielstrukturen und Signalwegen, die am Aggregationsprozess beteiligt sind, wodurch die Bildung toxischer Aggregate reduziert wird. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber es wird angenommen, dass C2-8 die Protein-Protein-Wechselwirkungen stört, die zur Aggregation führen .

Wissenschaftliche Forschungsanwendungen

C2-8 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in inhibiting polyglutamine aggregation, which is relevant in neurodegenerative diseases.

Medicine: Potential therapeutic agent for conditions like Huntington’s disease due to its ability to reduce neurodegeneration.

Industry: Used in the development of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of C2-8 involves the inhibition of polyglutamine aggregation. This compound interacts with specific molecular targets and pathways involved in the aggregation process, thereby reducing the formation of toxic aggregates. The exact molecular targets and pathways are still under investigation, but it is believed that C2-8 interferes with the protein-protein interactions that lead to aggregation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu C2-8 umfassen andere Polyglutamin-Aggregationsinhibitoren und Verbindungen, die zur Behandlung neurodegenerativer Erkrankungen verwendet werden. Einige Beispiele sind:

C2-7: Ein weiterer Polyglutamin-Aggregationsinhibitor mit ähnlichen Eigenschaften.

C2-9: Eine Verbindung mit einer etwas anderen Struktur, aber ähnlichen inhibitorischen Wirkungen auf die Polyglutamin-Aggregation

Einzigartigkeit

C2-8 ist aufgrund seiner hohen Potenz und Spezifität bei der Hemmung der Polyglutamin-Aggregation einzigartig. Im Vergleich zu ähnlichen Verbindungen hat C2-8 in verschiedenen Modellen eine größere Wirksamkeit bei der Reduzierung der Neurodegeneration gezeigt, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJKUNDBFWUAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Br2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184135 | |

| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300670-16-0 | |

| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

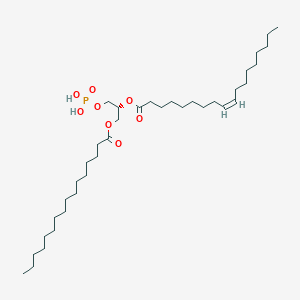

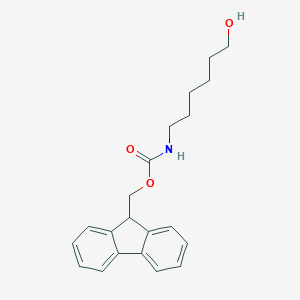

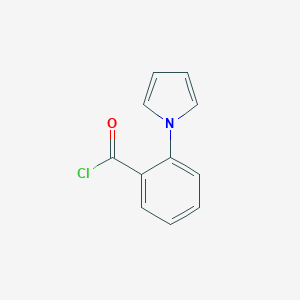

![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)

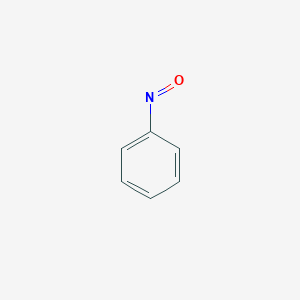

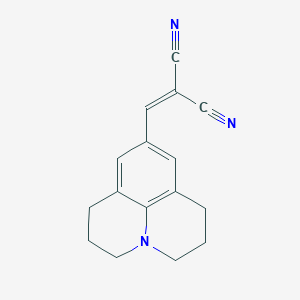

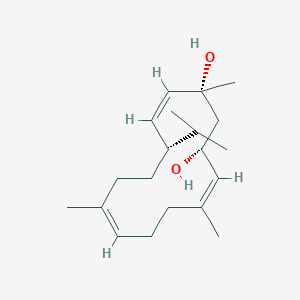

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)

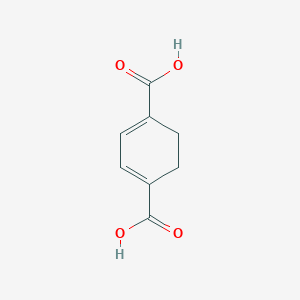

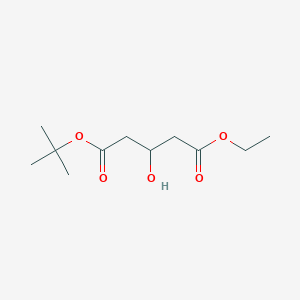

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)